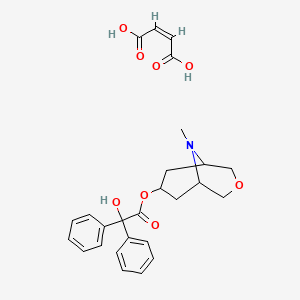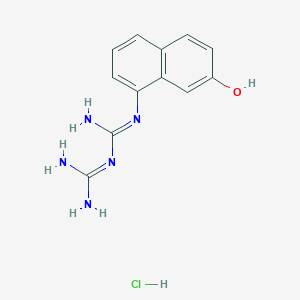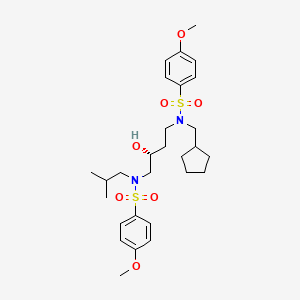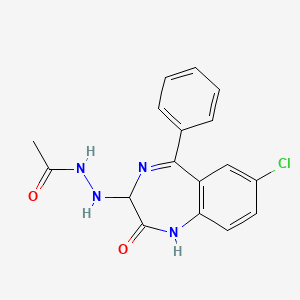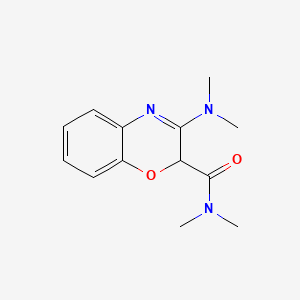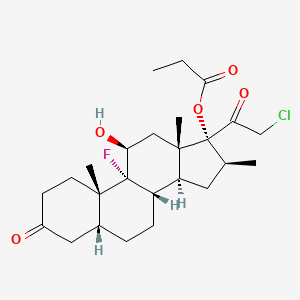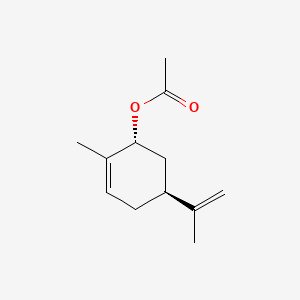![molecular formula C38H80N.C32H15CuN8O3S<br>C70H95CuN9O3S B12780678 copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate CAS No. 70750-63-9](/img/structure/B12780678.png)
copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate” is a complex organometallic compound. It is known for its unique structure, which includes a phthalocyanine core with copper at its center, and long alkyl chains attached to the nitrogen atoms. This compound is often used in various scientific and industrial applications due to its stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of phthalocyanine with copper salts in the presence of a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the complex structure. The long alkyl chains are introduced through a quaternization reaction, where dimethyl(dioctadecyl)amine reacts with the phthalocyanine-copper complex.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The copper center can undergo oxidation, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the copper center and the phthalocyanine ring.
Substitution: The long alkyl chains can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can produce copper(I) complexes. Substitution reactions can yield a variety of derivatives with different alkyl or functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its stable structure and ability to facilitate electron transfer processes.
Biology
In biological research, it is used as a fluorescent marker due to its strong absorption and emission properties in the visible spectrum.
Medicine
Industry
In the industrial sector, it is used in the production of dyes and pigments, providing vibrant and stable colors for various applications.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets. In catalytic reactions, the copper center facilitates electron transfer, enabling the reaction to proceed. In biological applications, the phthalocyanine ring absorbs light and transfers energy to surrounding molecules, generating reactive oxygen species that can damage or destroy target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper phthalocyanine: A simpler compound with a similar core structure but without the long alkyl chains.
Zinc phthalocyanine: Similar structure but with zinc instead of copper, used in similar applications.
Iron phthalocyanine: Contains iron at the center, used as a catalyst in different types of reactions.
Uniqueness
The uniqueness of “copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate” lies in its long alkyl chains, which enhance its solubility and stability in various solvents. This makes it more versatile and effective in a wider range of applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
70750-63-9 |
|---|---|
Formule moléculaire |
C38H80N.C32H15CuN8O3S C70H95CuN9O3S |
Poids moléculaire |
1206.2 g/mol |
Nom IUPAC |
copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate |
InChI |
InChI=1S/C38H80N.C32H16N8O3S.Cu/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;41-44(42,43)16-13-14-23-24(15-16)32-39-30-22-12-6-5-11-21(22)28(37-30)35-26-18-8-2-1-7-17(18)25(33-26)34-27-19-9-3-4-10-20(19)29(36-27)38-31(23)40-32;/h5-38H2,1-4H3;1-15H,(H-2,33,34,35,36,37,38,39,40,41,42,43);/q+1;-2;+2/p-1 |
Clé InChI |
IPHJYJHJDIGARM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2] |
Description physique |
Dry Powder; Liquid, Other Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
